molecular formula C12H18O3S B2392314 (2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol CAS No. 2241107-49-1

(2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol

Cat. No.: B2392314
CAS No.: 2241107-49-1
M. Wt: 242.33
InChI Key: VRDYDJVALJUNHQ-SNVBAGLBSA-N
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Description

(2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol is an organic compound characterized by the presence of an ethylsulfanyl group, a methoxyphenoxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and 1-ethylthiol.

    Formation of Intermediate: The 4-methoxyphenol undergoes an etherification reaction with an appropriate halogenated propanol derivative to form an intermediate compound.

    Introduction of Ethylsulfanyl Group: The intermediate compound is then reacted with 1-ethylthiol under basic conditions to introduce the ethylsulfanyl group.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated purification systems are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups present.

    Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified alcohols or thiols.

    Substitution: Derivatives with altered aromatic substituents.

Scientific Research Applications

(2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic benefits.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. The ethylsulfanyl group and methoxyphenoxy group may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-Ethylsulfanyl-3-(4-hydroxyphenoxy)propan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.

    (2R)-1-Methylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

(2R)-1-Ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the ethylsulfanyl and methoxyphenoxy groups allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

(2R)-1-ethylsulfanyl-3-(4-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S/c1-3-16-9-10(13)8-15-12-6-4-11(14-2)5-7-12/h4-7,10,13H,3,8-9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDYDJVALJUNHQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(COC1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC[C@@H](COC1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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